Biochemical Potency of ICMT-IN-9 Relative to Structurally Related Tetrahydropyranyl Analogs
ICMT-IN-9 (compound 47) inhibits ICMT with an IC50 of 0.16 μM [1]. Compared to its closest structural analogs in the same tetrahydropyranyl series, it is 4.1-fold more potent than ICMT-IN-8 (compound 30, IC50=0.652 μM) and 5.3-fold more potent than ICMT-IN-52 (compound 44, IC50=0.85 μM) . However, it is 12-fold less potent than ICMT-IN-6 (compound 29, IC50=0.09 μM), 94-fold less potent than ICMT-IN-7 (compound 74, IC50=0.015 μM), and 123-fold less potent than ICMT-IN-1 (compound 75, IC50=0.0013 μM) .
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.16 μM |
| Comparator Or Baseline | ICMT-IN-8 (0.652 μM); ICMT-IN-52 (0.85 μM); ICMT-IN-6 (0.09 μM); ICMT-IN-7 (0.015 μM); ICMT-IN-1 (0.0013 μM) |
| Quantified Difference | 4.1-fold to 123-fold difference in potency |
| Conditions | In vitro biochemical ICMT enzyme assay; experimental details as described in Judd et al. 2011 |
Why This Matters
This potency positioning determines the compound's utility in dose-response studies and its suitability as a moderate-affinity probe for SAR analysis, distinct from both ultrapotent and weakly active analogs.
- [1] Judd WR, Slattum PM, Hoang KC, Bhoite L, Valppu L, Alberts G, Brown B, Roth B, Ostanin K, Huang L, Wettstein D, Richards B, Willardsen JA. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). J Med Chem. 2011 Jul 28;54(14):5031-47. View Source
